N1-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-N2-(p-tolyl)oxalamide
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Overview
Description
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(4-methylphenyl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is known for its biological activity, and a dimethoxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(4-methylphenyl)ethanediamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.
Coupling with Ethanediamide: The final step involves coupling the thiazole derivative with ethanediamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group and has similar reactivity.
N-(3,4-Dimethoxyphenethyl)acetamide: This compound also features a dimethoxyphenyl group and an amide linkage.
Uniqueness
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(4-methylphenyl)ethanediamide is unique due to the presence of both the thiazole ring and the dimethoxyphenyl group, which can confer distinct biological and chemical properties. This combination can result in enhanced biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C23H25N3O4S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C23H25N3O4S/c1-14-5-8-17(9-6-14)26-22(28)21(27)24-12-11-20-15(2)25-23(31-20)16-7-10-18(29-3)19(13-16)30-4/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28) |
InChI Key |
YJOZOYOWOUBJJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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